REACTION_SMILES
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[CH2:11]1[O:12][CH2:13][CH2:14][CH2:15]1.[CH3:2][N:3]([CH2:4][CH2:5][S:6](=[O:7])(=[O:8])[Cl:9])[CH3:10].[NH3:1]>>[NH2:1][S:6]([CH2:5][CH2:4][N:3]([CH3:2])[CH3:10])(=[O:7])=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CN(C)CCS(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |